4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide
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Overview
Description
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-tert-butylbenzoic acid, 4-methoxybenzylamine, and tetrahydrothiophene-3-one. The key steps could involve:
Amidation Reaction: The reaction between 4-tert-butylbenzoic acid and 4-methoxybenzylamine to form the corresponding amide.
Sulfoxidation: Oxidation of tetrahydrothiophene-3-one to form the sulfoxide derivative.
Coupling Reaction: Coupling of the sulfoxide derivative with the amide to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the sulfoxide group, converting it back to the sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.
Scientific Research Applications
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: A simpler analog without the sulfoxide and methoxybenzyl groups.
N-(4-methoxybenzyl)benzamide: Lacks the tert-butyl and sulfoxide groups.
Sulfoxide derivatives: Compounds with similar sulfoxide functional groups.
Uniqueness
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C23H29NO4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H29NO4S/c1-23(2,3)19-9-7-18(8-10-19)22(25)24(20-13-14-29(26,27)16-20)15-17-5-11-21(28-4)12-6-17/h5-12,20H,13-16H2,1-4H3 |
InChI Key |
JPQVCJPIROTWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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